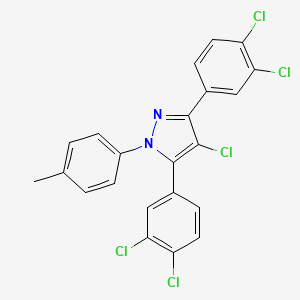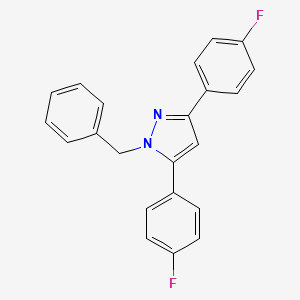![molecular formula C25H28N2O4S B10934405 (2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10934405.png)
(2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclopropyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with cyclopropylamine and a thiazolidinone precursor under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nitric acid, halogens; reactions are often conducted under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one has shown potential as a bioactive molecule. Studies have indicated its potential as an antimicrobial and anticancer agent, making it a subject of interest for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
- (2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2E,5Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C25H28N2O4S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(5Z)-2-cyclopropylimino-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-20-10-5-17(6-11-20)16-23-24(28)27(25(32-23)26-19-8-9-19)14-13-18-7-12-21(29-2)22(15-18)30-3/h5-7,10-12,15-16,19H,4,8-9,13-14H2,1-3H3/b23-16-,26-25? |
InChI Key |
IVBUNQJTCUIHDT-ZYITZIQLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3CC3)S2)CCC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3CC3)S2)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934324.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934326.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934331.png)
![1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10934342.png)
![methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10934345.png)

![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10934357.png)
![2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10934363.png)
![N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10934364.png)

![3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10934380.png)
![4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10934386.png)
![4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10934393.png)
![3,6-dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934409.png)
